1-(Indolin-6-yl)ethanol
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Overview
Description
1-(Indolin-6-yl)ethanol is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound features an indoline moiety substituted at the 6-position with an ethanol group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Indolin-6-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 1-(indolin-6-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach is the catalytic hydrogenation of 1-(indolin-6-yl)ethanone using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-6-yl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-(indolin-6-yl)ethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 1-(Indolin-6-yl)ethanone.
Reduction: 1-(Indolin-6-yl)ethane.
Substitution: Various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-(Indolin-6-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Indolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 1-(Indolin-6-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it features an ethanol group at the 6-position, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-indol-6-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHVFSFWOVUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCN2)C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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